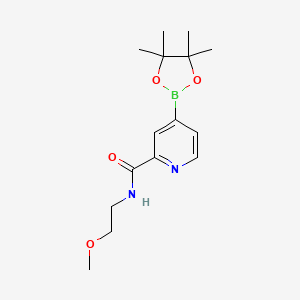![molecular formula C9H12N4O2 B13993738 4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide CAS No. 66974-76-3](/img/structure/B13993738.png)
4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxy-methyl-amino)diazenylbenzamide is an organic compound with the molecular formula C9H11N3O2 It is characterized by the presence of a diazenyl group (-N=N-) attached to a benzamide moiety, with a methoxy-methyl-amino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxy-methyl-amino)diazenylbenzamide typically involves the diazotization of an aromatic amine followed by coupling with a suitable amine derivative. One common method involves the reaction of 4-aminobenzamide with methoxy-methylamine in the presence of a diazotizing agent such as sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of 4-(Methoxy-methyl-amino)diazenylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methoxy-methyl-amino)diazenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazenyl group can yield amine derivatives.
Substitution: The methoxy-methyl-amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Methoxy-methyl-amino)diazenylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its diazenyl group, which can form covalent bonds with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Methoxy-methyl-amino)diazenylbenzamide involves its interaction with molecular targets through its diazenyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methoxy-methyl-amino substituent may also contribute to the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-(Methoxy-methyl-amino)diazenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its diazenyl group allows for versatile chemical modifications, while the methoxy-methyl-amino substituent provides additional sites for interaction with biological targets.
Eigenschaften
CAS-Nummer |
66974-76-3 |
|---|---|
Molekularformel |
C9H12N4O2 |
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
4-[[methoxy(methyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C9H12N4O2/c1-13(15-2)12-11-8-5-3-7(4-6-8)9(10)14/h3-6H,1-2H3,(H2,10,14) |
InChI-Schlüssel |
SPSLUUKCFZCZHI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(N=NC1=CC=C(C=C1)C(=O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)
![2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B13993667.png)
![1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone](/img/structure/B13993673.png)

![5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde](/img/structure/B13993690.png)
![2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B13993694.png)
![4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13993701.png)





![Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13993737.png)
